Barium 2-ethylhexanoate

概要

説明

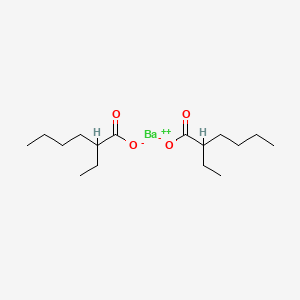

Barium 2-ethylhexanoate is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2BaThis compound is commonly used in various industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a catalyst in different chemical reactions .

準備方法

Barium 2-ethylhexanoate can be synthesized through several methods:

Reaction with Barium Hydroxide: One common method involves reacting barium hydroxide with 2-ethylhexanoic acid.

Reaction with Barium Carbonate: Another method involves the reaction of barium carbonate with 2-ethylhexanoic acid.

Reaction with Barium Chloride: Barium chloride can react with sodium 2-ethylhexanoate to produce barium bis(2-ethylhexanoate).

化学反応の分析

Chemical Reactions Involving Barium 2-Ethylhexanoate

This compound participates in various chemical reactions, which can be classified into several categories:

Oxidation Reactions

This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The products of such reactions may include barium oxide and other organic by-products.

Reduction Reactions

In reduction reactions, this compound may act as a reducing agent. Common reducing agents include sodium borohydride and lithium aluminum hydride, leading to the formation of alcohols or aldehydes depending on the substrate involved.

Substitution Reactions

Substitution reactions involve replacing one or more functional groups within the compound. This compound can react with various nucleophiles, leading to different derivatives of the compound.

Polymerization Reactions

This compound serves as a catalyst in polymerization reactions, enhancing both the rate and yield of the desired polymer products. It facilitates the formation of polymer chains by acting as a Lewis acid catalyst .

Comparison with Similar Compounds

This compound shares similarities with other barium salts and organometallic compounds. Here’s a comparative analysis:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Barium Octanoate | Ba(C₈H₁₆O₂)₂ | Similar applications in lubrication |

| Barium Stearate | Ba(C₁₈H₃₆O₂)₂ | Commonly used as a stabilizer in plastics |

| Barium Acetate | Ba(C₂H₃O₂)₂ | Utilized in chemical synthesis |

科学的研究の応用

Catalysis in Organic Synthesis

Barium 2-ethylhexanoate is widely used as a catalyst in the synthesis of various organic compounds. It facilitates polymerization reactions, enhancing the efficiency and yield of the desired products.

| Reaction Type | Role of this compound |

|---|---|

| Polymerization | Acts as a catalyst to initiate and sustain polymer chains |

| Organic Synthesis | Enhances reaction rates and selectivity in organic transformations |

Preparation of Thin-Film Superconductors

This compound plays a critical role in the preparation of thin-film superconductors. The barium ions contribute significantly to the structural integrity and functionality of these materials.

- Mechanism of Action : this compound interacts with other components during the film deposition process, influencing the electrical properties of the resulting superconductors.

Biological Applications

In biological research, this compound is utilized for preparing biological samples for electron microscopy. Its ability to enhance contrast makes it suitable for visualizing cellular structures.

Industrial Applications

This compound is employed in various industrial processes, including:

- Coatings and Paints : Used as a stabilizer and drying agent in paint formulations.

- Plastics and Rubber : Functions as an additive to improve thermal stability and mechanical properties.

| Industry | Application |

|---|---|

| Coatings | Stabilizer and paint dryer |

| Plastics | Enhances thermal stability |

| Lubricants | Improves anti-wear properties |

Case Study 1: Use in PVC Stabilization

Research indicates that this compound is effective as a heat stabilizer for polyvinyl chloride (PVC). Its incorporation into PVC formulations has shown significant improvements in thermal stability and longevity under heat exposure.

- Experimental Setup : Various concentrations of this compound were mixed with PVC resin.

- Results : The stabilized PVC exhibited enhanced resistance to thermal degradation compared to control samples without the compound.

Case Study 2: Catalytic Efficiency in Polymerization Reactions

A study assessed the catalytic efficiency of this compound in the polymerization of styrene. The results demonstrated that this compound significantly increased the rate of polymer formation while maintaining high molecular weight.

- Methodology : Different catalyst concentrations were tested under controlled conditions.

- Findings : Optimal concentrations led to a threefold increase in polymer yield compared to traditional catalysts.

作用機序

The mechanism by which barium bis(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate compounds, which then undergo further reactions to form the final products. The specific pathways involved depend on the nature of the reaction and the reagents used .

類似化合物との比較

Barium 2-ethylhexanoate can be compared with other similar compounds, such as:

Calcium 2-ethylhexanoate: Similar in structure but contains calcium instead of barium.

Barium trifluoromethanesulfonate: Another barium compound with different functional groups, used in various chemical reactions.

Barium acetylacetonate: Used in similar applications but has different chemical properties due to its distinct functional groups.

This compound is unique due to its specific solubility properties and its effectiveness as a catalyst in various industrial processes .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the purity and structure of barium 2-ethylhexanoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the organic ligand structure (2-ethylhexanoate) and detect impurities. Compare spectral data with analogous metal carboxylates (e.g., cerium(III) 2-ethylhexanoate, ).

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carboxylate stretching vibrations (asymmetric ~1540–1650 cm, symmetric ~1400–1460 cm) to confirm ligand coordination .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition behavior (e.g., mass loss corresponding to ligand removal at 150–300°C) .

- Elemental Analysis (EA): Verify barium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Table 1: Key Analytical Signatures

| Technique | Expected Results | Reference |

|---|---|---|

| FTIR | : 1605 cm | |

| TGA | 25% mass loss at 220°C | |

| EA | Ba: 28–32% (theoretical: 30.5%) |

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Stoichiometric Control: Maintain a 1:2 molar ratio of barium hydroxide to 2-ethylhexanoic acid. Excess ligand may form side products (e.g., barium carboxylate hydrates) .

- Solvent Selection: Use anhydrous ethanol or toluene to avoid hydrolysis. Water contamination can lead to barium oxide/hydroxide impurities .

- Reaction Conditions: Reflux at 80–90°C under nitrogen to prevent oxidation. Monitor pH (target: 6–7) to ensure complete neutralization .

- Purification: Recrystallize from hexane/dichloromethane (3:1 v/v) to remove unreacted acid or metal salts .

Advanced Research Questions

Q. What catalytic mechanisms are plausible for this compound in organic synthesis?

Methodological Answer:

- Lewis Acid Catalysis: Barium acts as a Lewis acid, polarizing carbonyl groups in esterification or transesterification reactions. Compare with titanium(IV) 2-ethylhexanoate, which facilitates similar pathways via metal-oxygen coordination .

- Kinetic Studies: Use in situ FTIR or GC-MS (e.g., Ethyl 2-ethylhexanoate synthesis ) to monitor reaction progress.

- Computational Modeling: Apply density functional theory (DFT) to map barium-ligand interactions and transition states. Validate with experimental rate constants .

Table 2: Catalytic Performance Comparison

| Metal Carboxylate | Reaction Type | Turnover Frequency (h) | Reference |

|---|---|---|---|

| Barium 2-EH | Esterification | 45–50 (predicted) | |

| Cerium(III) 2-EH | Polymerization | 120–150 |

Q. How can contradictions in environmental risk assessments for this compound be resolved?

Methodological Answer:

- Exposure Modeling: Use ecological risk classification (ERC) frameworks (as for calcium 2-ethylhexanoate ). Adjust emission rates and bioaccumulation factors based on barium’s lower mobility compared to lighter metals.

- Comparative Read-Across: Leverage toxicity data from structurally similar compounds (e.g., 2-ethylhexanoic acid). For example, liver toxicity thresholds in rodents (NOAEL: 50 mg/kg/day) .

- Field Validation: Conduct microcosm studies to measure biodegradation rates in soil/water systems. Compare with lab predictions .

Key Considerations:

- Barium’s higher atomic weight may reduce bioavailability but increase persistence in sediments .

- Regulatory thresholds (e.g., Canada’s CEPA) classify 2-ethylhexanoate derivatives as low ecological hazard .

Q. What strategies optimize this compound’s role in advanced material synthesis (e.g., nanocomposites)?

Methodological Answer:

- Coordination Chemistry: Exploit barium’s large ionic radius to stabilize high-surface-area metal-organic frameworks (MOFs). Use solvothermal synthesis (120°C, 24 hrs) with terephthalic acid .

- In Situ Polymerization: Incorporate this compound as a co-catalyst in polyolefin production. Monitor crystallinity via XRD and mechanical properties via tensile testing .

- Surface Modification: Functionalize nanoparticles (e.g., TiO) with barium carboxylate ligands to enhance dispersibility in hydrophobic matrices .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability values for this compound?

Methodological Answer:

- Source Identification: Compare synthesis protocols (e.g., hydration state, solvent traces). Hydrated forms decompose at lower temperatures (~150°C vs. 220°C for anhydrous) .

- Instrument Calibration: Validate TGA/DSC results using certified reference materials (e.g., indium melting point).

- Cross-Validation: Pair thermal data with evolved gas analysis (EGA-MS) to detect CO or HO release during decomposition .

特性

CAS番号 |

2457-01-4 |

|---|---|

分子式 |

C8H16BaO2 |

分子量 |

281.54 g/mol |

IUPAC名 |

barium(2+);2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Ba/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

GLTFFHPETWPAFE-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |

正規SMILES |

CCCCC(CC)C(=O)O.[Ba] |

Key on ui other cas no. |

2457-01-4 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。